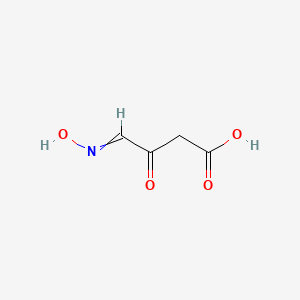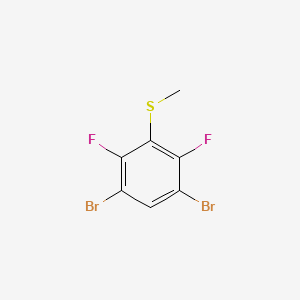
5-Ethyl-2-(2-hydroxyphenyl)-6-methyl-3-(2-thiophen-2-ylethyl)pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethyl-2-(2-hydroxyphenyl)-6-methyl-3-(2-thiophen-2-ylethyl)pyrimidin-4-one is a complex organic compound that belongs to the class of pyrimidinones. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups such as ethyl, hydroxyphenyl, methyl, and thiophen-2-ylethyl. The presence of these diverse functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-(2-hydroxyphenyl)-6-methyl-3-(2-thiophen-2-ylethyl)pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-diketone and a guanidine derivative under acidic or basic conditions.
Substitution Reactions:
Thiophen-2-ylethyl Group Addition: The thiophen-2-ylethyl group can be introduced through a nucleophilic substitution reaction using a thiophene derivative and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
5-Ethyl-2-(2-hydroxyphenyl)-6-methyl-3-(2-thiophen-2-ylethyl)pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
科学研究应用
5-Ethyl-2-(2-hydroxyphenyl)-6-methyl-3-(2-thiophen-2-ylethyl)pyrimidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
作用机制
The mechanism of action of 5-Ethyl-2-(2-hydroxyphenyl)-6-methyl-3-(2-thiophen-2-ylethyl)pyrimidin-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.
相似化合物的比较
Similar Compounds
2-(2-Hydroxyphenyl)-6-methyl-3-(2-thiophen-2-ylethyl)pyrimidin-4-one: Lacks the ethyl group at the 5-position.
5-Ethyl-2-(2-hydroxyphenyl)-6-methylpyrimidin-4-one: Lacks the thiophen-2-ylethyl group at the 3-position.
5-Ethyl-2-(2-hydroxyphenyl)-3-(2-thiophen-2-ylethyl)pyrimidin-4-one: Lacks the methyl group at the 6-position.
Uniqueness
The uniqueness of 5-Ethyl-2-(2-hydroxyphenyl)-6-methyl-3-(2-thiophen-2-ylethyl)pyrimidin-4-one lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C19H20N2O2S |
|---|---|
分子量 |
340.4 g/mol |
IUPAC 名称 |
5-ethyl-2-(2-hydroxyphenyl)-6-methyl-3-(2-thiophen-2-ylethyl)pyrimidin-4-one |
InChI |
InChI=1S/C19H20N2O2S/c1-3-15-13(2)20-18(16-8-4-5-9-17(16)22)21(19(15)23)11-10-14-7-6-12-24-14/h4-9,12,22H,3,10-11H2,1-2H3 |
InChI 键 |
DGFPOLYSZHIWLE-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(N=C(N(C1=O)CCC2=CC=CS2)C3=CC=CC=C3O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2-Bromophenyl)-phenylmethyl]piperazine](/img/structure/B13894038.png)


![cis-8-Oxa-3-azabicyclo[4.2.0]octane;hemi(oxalic acid)](/img/structure/B13894057.png)





![9-Thiabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B13894087.png)

![Dimethyl pyrazolo[1,5-b]pyridazine-2,3-dicarboxylate](/img/structure/B13894103.png)
![2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]morpholine](/img/structure/B13894104.png)
